molecular formula C26H45NO2 B11952425 2'-(Octadecyloxy)acetanilide CAS No. 143294-85-3

2'-(Octadecyloxy)acetanilide

Katalognummer: B11952425
CAS-Nummer: 143294-85-3
Molekulargewicht: 403.6 g/mol
InChI-Schlüssel: LCRABOKLAPSBTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2’-(Octadecyloxy)acetanilide is an organic compound with the molecular formula C26H45NO2 and a molecular weight of 403.654 g/mol . This compound is characterized by the presence of an acetanilide core with an octadecyloxy substituent at the 2’ position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(Octadecyloxy)acetanilide typically involves the reaction of acetanilide with octadecyloxy substituents under specific conditions. . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of 2’-(Octadecyloxy)acetanilide may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2’-(Octadecyloxy)acetanilide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2’-(Octadecyloxy)acetanilide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of 2’-(Octadecyloxy)acetanilide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

2’-(Octadecyloxy)acetanilide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific biological pathways.

    Industry: It is used in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

The mechanism of action of 2’-(Octadecyloxy)acetanilide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acetanilide: A simpler analog without the octadecyloxy substituent, used in various chemical and pharmaceutical applications.

    N-Phenylacetamide: Another analog with different substituents, used in organic synthesis and as an intermediate in the production of other compounds.

Uniqueness

2’-(Octadecyloxy)acetanilide is unique due to the presence of the long octadecyloxy chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where such properties are desirable, such as in the development of new materials or in specific biological studies.

Eigenschaften

CAS-Nummer

143294-85-3

Molekularformel

C26H45NO2

Molekulargewicht

403.6 g/mol

IUPAC-Name

N-(2-octadecoxyphenyl)acetamide

InChI

InChI=1S/C26H45NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-29-26-22-19-18-21-25(26)27-24(2)28/h18-19,21-22H,3-17,20,23H2,1-2H3,(H,27,28)

InChI-Schlüssel

LCRABOKLAPSBTC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCCCCCCCCOC1=CC=CC=C1NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.